molecular formula C11H16BrNO3S B273112 4-bromo-N-butyl-3-methoxybenzenesulfonamide

4-bromo-N-butyl-3-methoxybenzenesulfonamide

Cat. No. B273112
M. Wt: 322.22 g/mol
InChI Key: AGCGFUNUCNJZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-butyl-3-methoxybenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as BBS, is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-bromo-N-butyl-3-methoxybenzenesulfonamide is based on its ability to bind to and block the dopamine D2 receptor. This receptor is normally activated by the neurotransmitter dopamine, which is involved in the regulation of mood, behavior, and movement. By blocking the dopamine D2 receptor, 4-bromo-N-butyl-3-methoxybenzenesulfonamide can alter the activity of dopamine in the brain and produce a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
4-bromo-N-butyl-3-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, changes in gene expression, and alterations in behavior. In particular, 4-bromo-N-butyl-3-methoxybenzenesulfonamide has been shown to reduce the activity of dopamine neurons in the brain, leading to a decrease in dopamine release and a reduction in locomotor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N-butyl-3-methoxybenzenesulfonamide is its selectivity for the dopamine D2 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of 4-bromo-N-butyl-3-methoxybenzenesulfonamide is its relatively low potency, which can make it difficult to achieve complete blockade of the dopamine D2 receptor in some experiments.

Future Directions

There are many future directions for the study of 4-bromo-N-butyl-3-methoxybenzenesulfonamide and its potential applications in scientific research. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists, which could be used to further elucidate the role of this receptor in various physiological processes. Another area of interest is the study of the effects of 4-bromo-N-butyl-3-methoxybenzenesulfonamide on other GPCRs and neurotransmitter systems, which could provide insights into the broader role of these systems in the brain and body. Overall, 4-bromo-N-butyl-3-methoxybenzenesulfonamide is a promising compound that has the potential to contribute to our understanding of a wide range of biological processes.

Synthesis Methods

The synthesis of 4-bromo-N-butyl-3-methoxybenzenesulfonamide involves the reaction of 3-methoxybenzenesulfonyl chloride with n-butylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with bromine to yield 4-bromo-N-butyl-3-methoxybenzenesulfonamide. This synthesis method has been well-established and has been used in numerous studies to produce 4-bromo-N-butyl-3-methoxybenzenesulfonamide for scientific research purposes.

Scientific Research Applications

4-bromo-N-butyl-3-methoxybenzenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the most notable applications of 4-bromo-N-butyl-3-methoxybenzenesulfonamide is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes and are the target of many drugs. 4-bromo-N-butyl-3-methoxybenzenesulfonamide has been shown to be a potent and selective antagonist of the dopamine D2 receptor, a GPCR that is involved in the regulation of mood and behavior.

properties

Product Name

4-bromo-N-butyl-3-methoxybenzenesulfonamide

Molecular Formula

C11H16BrNO3S

Molecular Weight

322.22 g/mol

IUPAC Name

4-bromo-N-butyl-3-methoxybenzenesulfonamide

InChI

InChI=1S/C11H16BrNO3S/c1-3-4-7-13-17(14,15)9-5-6-10(12)11(8-9)16-2/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

AGCGFUNUCNJZAV-UHFFFAOYSA-N

SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OC

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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